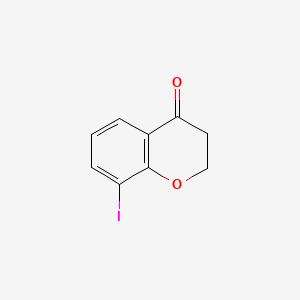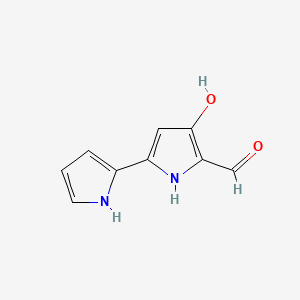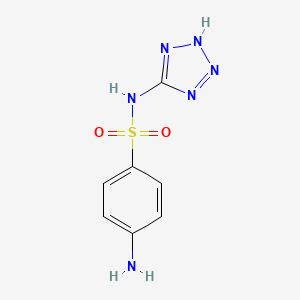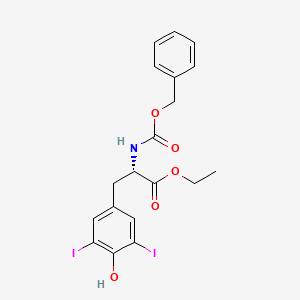![molecular formula C14H14O3 B564155 [1,1-Biphenyl]-3-ol,4,6-dimethoxy- CAS No. 103594-25-8](/img/structure/B564155.png)
[1,1-Biphenyl]-3-ol,4,6-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Biphenyl]-3-ol,4,6-dimethoxy- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has hydroxyl and methoxy groups attached to the biphenyl structure, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of [1,1-Biphenyl]-3-ol,4,6-dimethoxy- can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include refluxing in a solvent such as dioxane .
Chemical Reactions Analysis
[1,1-Biphenyl]-3-ol,4,6-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the methoxy groups to methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Scientific Research Applications
[1,1-Biphenyl]-3-ol,4,6-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-3-ol,4,6-dimethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to [1,1-Biphenyl]-3-ol,4,6-dimethoxy- include other biphenyl derivatives such as:
- [1,1-Biphenyl]-2-ol,4,6-dimethoxy-
- [1,1-Biphenyl]-3-ol,2,4-dimethoxy-
- [1,1-Biphenyl]-3-ol,4,5-dimethoxy-
These compounds share the biphenyl core structure but differ in the position and number of hydroxyl and methoxy groups. The unique arrangement of functional groups in [1,1-Biphenyl]-3-ol,4,6-dimethoxy- can result in distinct chemical properties and biological activities .
Properties
IUPAC Name |
2,4-dimethoxy-5-phenylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-14(17-2)12(15)8-11(13)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNBCAQUPLXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=CC=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
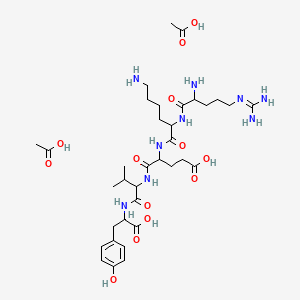
![3-[(1E)-buta-1,3-dienyl]benzaldehyde](/img/structure/B564073.png)
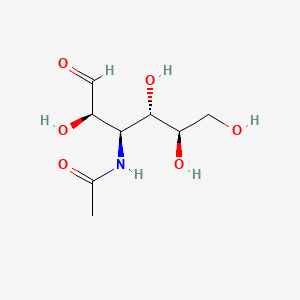
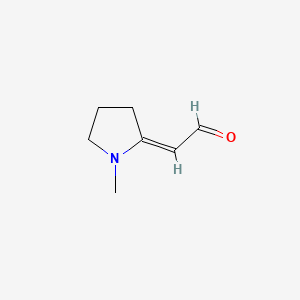
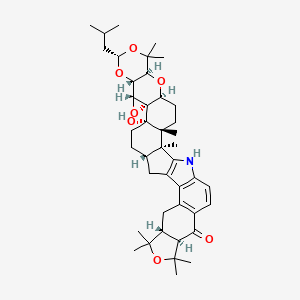

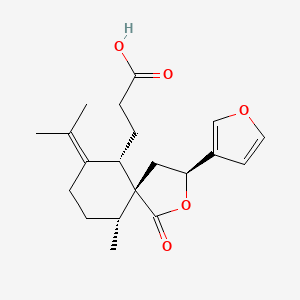
![N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B564084.png)
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
